2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.79 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with chloro, methyl, and diethoxycarbonyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylquinoline and diethyl malonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The diethoxycarbonyl groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, oxidized or reduced forms of the compound, and carboxylic acids resulting from hydrolysis .
Scientific Research Applications
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline: Similar structure but with a fluorine atom instead of a methyl group.
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline: The same compound but with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific combination of chloro, methyl, and diethoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
1031928-55-8 |
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Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-6-methylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-11(3)6-7-15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
VZLFAVAURYYLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)C)Cl)C(=O)OCC |
Origin of Product |
United States |
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